
Acetic acid;4,4,5-trifluoro-6-methylhepta-1,5-dien-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;4,4,5-trifluoro-6-methylhepta-1,5-dien-3-ol is a fluorinated organic compound with a unique structure that includes both acetic acid and hepta-dien-3-ol moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4,4,5-trifluoro-6-methylhepta-1,5-dien-3-ol typically involves multiple steps, starting from readily available precursors. One common method involves the fluorination of a suitable hepta-dien-3-ol derivative, followed by the introduction of the acetic acid group. The reaction conditions often require the use of strong fluorinating agents and controlled temperatures to ensure the selective introduction of fluorine atoms.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This allows for the efficient production of large quantities of the compound with high purity. The use of catalysts and optimized reaction pathways can further enhance the yield and reduce the production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;4,4,5-trifluoro-6-methylhepta-1,5-dien-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
Acetic acid;4,4,5-trifluoro-6-methylhepta-1,5-dien-3-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of advanced materials, including polymers and coatings with improved properties.
Mécanisme D'action
The mechanism by which acetic acid;4,4,5-trifluoro-6-methylhepta-1,5-dien-3-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with hydrophobic pockets in proteins. This can lead to changes in enzyme activity or receptor binding, influencing various biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoroacetic acid: A simpler fluorinated acetic acid derivative with widespread use in organic synthesis.
(5E)-1,5-heptadien-3-ol: A non-fluorinated analog with similar structural features but different reactivity and applications.
Uniqueness
Acetic acid;4,4,5-trifluoro-6-methylhepta-1,5-dien-3-ol is unique due to the presence of both fluorine atoms and a hepta-dien-3-ol moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other compounds may not be suitable.
Propriétés
Numéro CAS |
290367-82-7 |
|---|---|
Formule moléculaire |
C10H15F3O3 |
Poids moléculaire |
240.22 g/mol |
Nom IUPAC |
acetic acid;4,4,5-trifluoro-6-methylhepta-1,5-dien-3-ol |
InChI |
InChI=1S/C8H11F3O.C2H4O2/c1-4-6(12)8(10,11)7(9)5(2)3;1-2(3)4/h4,6,12H,1H2,2-3H3;1H3,(H,3,4) |
Clé InChI |
PTPMMHKHHQRJJK-UHFFFAOYSA-N |
SMILES canonique |
CC(=C(C(C(C=C)O)(F)F)F)C.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{2-[4-(2-Hydroxyethoxy)benzene-1-sulfonyl]phenoxy}ethan-1-ol](/img/structure/B12566386.png)

![2-[6-(Benzyloxy)pyridin-2-yl]-4,6-dimethylpyrimidine](/img/structure/B12566393.png)
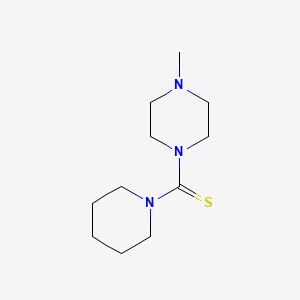
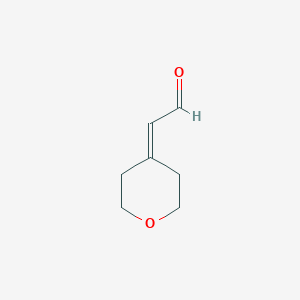
![4,4'-[Pentane-1,5-diylbis(oxy)]bis(3,5-dimethoxybenzaldehyde)](/img/structure/B12566416.png)
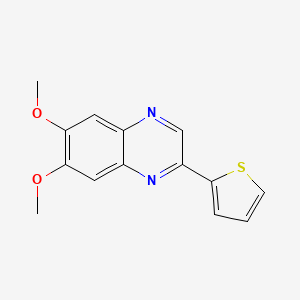
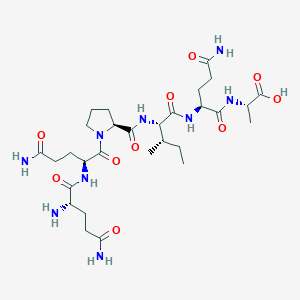
![(2,3-Dihydro-1H-naphtho[2,1-b]thiopyran-1-ylidene)hydrazine](/img/structure/B12566434.png)
![2,6-Dimethyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B12566442.png)
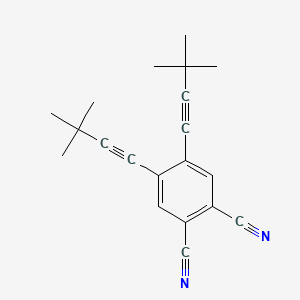
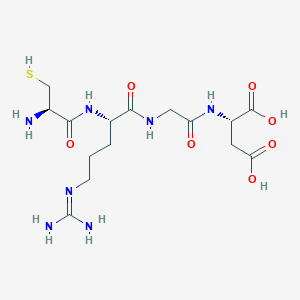
![2-[(S)-2-Methyl-1-hydroxypropyl]acrylic acid methyl ester](/img/structure/B12566452.png)

